Product packaging for Caseargrewiin D(Cat. No.:)

Caseargrewiin D

Cat. No.: B1250220
M. Wt: 418.5 g/mol
InChI Key: CLMGAZWYZXAAJO-FURQXPDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caseargrewiin D is a clerodane-type diterpene, part of the distinctive chemical profile of the plant Casearia sylvestris Sw. (Salicaceae). This plant species is divided into different chemical varieties, with clerodane diterpenes like this compound being taxonomic markers predominant in the variety sylvestris , which is native to the dense, humid forests of the Atlantic Forest biome . Research into closely related analogs, such as Caseargrewiin F and Casearin B, provides strong indications of the potential research value of this compound. These compounds have demonstrated significant anti-inflammatory activity in vivo. Studies show that at very low doses (e.g., 0.5 mg/kg), they can significantly reduce carrageenan-induced paw edema in rats, exhibiting effects comparable to indomethacin but without causing gastric ulcers, a common side effect of many non-steroidal anti-inflammatory drugs . Furthermore, clerodane diterpenes from Casearia sylvestris show promising activity against cariogenic biofilms. Specifically, Caseargrewiin F has exhibited a potent bacteriostatic effect against Streptococcus mutans, the primary bacterium associated with dental caries, reducing viable cell counts in pre-formed biofilms by approximately 5 logs . The mechanism for this activity appears to involve damaging bacterial cells and influencing the expression of virulence genes. The chemical stability of these compounds is an important area of study; related diterpenes show fast degradation in simulated gastric fluid, and their metabolism is not mediated by cytochrome P-450 enzymes but is inhibited by esterase inhibitors, suggesting hydrolysis is a key metabolic pathway . This information is crucial for pharmaceutical research concerning drug delivery and bioavailability. This compound presents a compelling compound for researchers in natural product chemistry, pharmacology, and drug discovery, particularly for investigations into new anti-inflammatory agents with improved safety profiles and novel anti-biofilm strategies. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O6 B1250220 Caseargrewiin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(1S,3R,5R,6aS,7R,8R,10aS)-1-acetyloxy-5-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-3-yl] acetate

InChI

InChI=1S/C24H34O6/c1-7-14(2)8-10-23(6)15(3)9-11-24-19(12-18(27)13-20(23)24)21(28-16(4)25)30-22(24)29-17(5)26/h7-8,12,15,18,20-22,27H,1,9-11,13H2,2-6H3/b14-8-/t15-,18+,20+,21+,22-,23-,24-/m1/s1

InChI Key

CLMGAZWYZXAAJO-FURQXPDPSA-N

Isomeric SMILES

C[C@@H]1CC[C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1CCC23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)O

Origin of Product

United States

Phytochemical Origins and Isolation of Caseargrewiin D

Plant Sources of Caseargrewiin D and Related Clerodanes

The genus Casearia is a rich source of clerodane-type diterpenes, many of which exhibit interesting biological activities. acs.org These compounds are secondary metabolites produced by the plants.

Casearia grewiifolia Vent. is the primary botanical source from which this compound was first identified. nih.govacs.org This shrubby tree, found widely in the northern and northeastern regions of Thailand, has been the focus of extensive phytochemical research. acs.orgacs.org

Bioactivity-guided fractionation of extracts from the bark of C. grewiifolia led to the isolation of four new clerodane diterpenes, named Caseargrewiins A, B, C, and D. acs.org Further investigations into the fruits of this plant have yielded an even greater diversity of related compounds. Studies on the fresh fruits have led to the isolation of Caseargrewiins E through L, as well as Caseargrewiin M and other known clerodanes like Esculentin B. acs.orgnih.govmdpi.comresearchgate.net The leaves of the plant have also been found to contain clerodane diterpenoids, such as caseanigrescen D. researchgate.netmedcraveonline.com The consistent discovery of new and known clerodane diterpenes solidifies C. grewiifolia as a principal source of this class of compounds. nih.gov

While C. grewiifolia is the definitive source of this compound, the closely related species Casearia sylvestris is also a significant producer of clerodane diterpenes. scielo.brresearchgate.net Research on C. sylvestris leaves has resulted in the isolation of Caseargrewiin F, a structural analogue of this compound. scielo.brscielo.brunesp.br This species also produces a variety of other clerodanes known as casearins. scielo.brunesp.br

The broader Casearia genus is a well-established reservoir of clerodane diterpenes. unesp.brresearchgate.net Investigations into different species have yielded a wide array of these compounds, highlighting the chemotaxonomic significance of clerodanes for this genus. Examples include:

Casearia arguta : Source of argutins A-H. nih.gov

Casearia kurzii : Source of caseakurzins A-J and kurzipenes A-F. mdpi.com

Casearia graveolens : Source of graveospenes A-I. acs.org

The following table summarizes the distribution of this compound and related clerodane diterpenes in various Casearia species.

Plant SpeciesPart(s) StudiedIsolated Clerodane Diterpenes
Casearia grewiifolia Bark, Fruits, LeavesCaseargrewiins A-L, Caseargrewiin M, Esculentin B, Caseanigrescen D
Casearia sylvestris LeavesCaseargrewiin F, Casearins (B, D, L, O, X)
Casearia arguta Not SpecifiedArgutins A-H
Casearia kurzii Twigs, LeavesCaseakurzins A-J, Kurzipenes A-F
Casearia graveolens LeavesGraveospenes A-I

Casearia grewiifolia

Methodologies for Isolation from Natural Sources

The isolation of this compound and its analogues from plant material is a multi-step process that relies on chromatographic techniques. The general workflow begins with the extraction of the dried plant material, followed by fractionation and purification.

The process typically starts with a bioactivity-guided fractionation approach. For instance, the isolation of Caseargrewiins A-D involved the extraction of air-dried bark of C. grewiifolia with hexane (B92381) and dichloromethane. acs.org In another study focusing on the fruits, a methanol (B129727) (MeOH) extract was prepared and then partitioned with ethyl acetate (B1210297) (EtOAc). acs.org

These crude extracts and fractions are then subjected to a series of chromatographic separations to isolate the individual compounds. Common techniques employed include:

Column Chromatography: Often used as an initial separation step. Silica gel is a frequently used stationary phase. acs.org

Medium-Pressure Liquid Chromatography (MPLC): Utilized for further fractionation of the extracts. acs.org

High-Performance Liquid Chromatography (HPLC): This is a critical step for the final purification of the compounds. A semipreparative C18 reversed-phase column is commonly used to yield pure, colorless, amorphous solids of the clerodane diterpenes. acs.org

This combination of extraction, partitioning, and repeated chromatographic separations allows for the successful isolation of this compound and a multitude of its structural relatives from the complex chemical matrix of the plant.

Characterization of this compound and Analogues

Once isolated, the precise chemical structure of this compound and its analogues is determined using a suite of advanced spectroscopic and spectrometric techniques.

The molecular formula of this compound was established as C₂₄H₃₄O₆ through High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS). nih.gov The structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential for piecing together the molecular architecture. acs.orgacs.org

This comprehensive analytical approach is not only used for this compound but is the standard for characterizing the many analogues isolated from Casearia species, such as the other caseargrewiins, casearins, and argutins. nih.govnih.gov

The table below provides key characterization data for this compound.

PropertyDataSource
Molecular Formula C₂₄H₃₄O₆ nih.govebi.ac.uk
Molecular Weight 418.5 g/mol nih.govebi.ac.uk
Appearance Colorless, amorphous solid acs.org
Key Spectroscopic Data ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC), HRESITOFMS acs.orgacs.org
IUPAC Name [(1S,3R,5R,6aS,7R,8R,10aS)-1-acetyloxy-5-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d] acs.orgbenzofuran-3-yl] acetate nih.gov

Biosynthesis and Chemoenzymatic Pathways of Clerodane Diterpenes

Proposed Biosynthetic Routes for Clerodane Skeletons from Labdane (B1241275) Precursors

The biosynthesis of the clerodane scaffold is believed to originate from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govcas.cnrsc.org The initial and crucial step involves the cyclization of GGPP, catalyzed by class II diterpene synthases (diTPSs), to form a bicyclic labdane-type diphosphate (B83284) intermediate. mdpi.comresearchgate.net This proton-initiated cycloisomerization establishes the core decalin ring system characteristic of this diterpene family. nih.gov

From the labdane-type precursor, the formation of the distinctive clerodane skeleton proceeds through a series of key rearrangements involving methyl and hydride shifts. nih.gov Two primary pathways have been proposed for this transformation:

Concerted Pathway: This route involves a direct and concerted migration of a methyl group from the C-4 position to the C-5 position. This process directly yields a clerodane-type intermediate and typically results in the formation of clerodanes with a trans ring fusion. nih.gov

Stepwise Pathway: Alternatively, the rearrangement can occur in a stepwise manner. This process "pauses" at a transient halimane-type carbocation intermediate, which still contains the gem-dimethyl group at the C-4 position. nih.gov This halimane intermediate can then undergo further rearrangement to form the clerodane skeleton, a pathway that can lead to either cis or trans fused clerodanes. nih.gov

The existence of partially rearranged labdane compounds isolated from nature, such as chettaphanin and salmantic acid, provides support for this proposed biosynthetic connection from labdane precursors. nih.gov The specific stereochemistry of the final clerodane product, such as the ent-neo-clerodane structure of Caseargrewiin D, is determined by the specific folding of the GGPP precursor and the precise sequence of enzymatic reactions. nih.gov

Enzymatic Transformations and Intermediates in Clerodane Biosynthesis

The biosynthesis of clerodane diterpenes is orchestrated by a sophisticated interplay of enzymes, primarily from two major classes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s). researchgate.netbeilstein-journals.org

The initial cyclization of GGPP is catalyzed by a class II diTPS, often a copalyl pyrophosphate synthase (CPS) or a more specific kolavenyl diphosphate synthase (KPS), which contains a conserved DxDD motif. cas.cnmdpi.comresearchgate.netbeilstein-journals.orgbiorxiv.org This enzyme facilitates the protonation-initiated cyclization to form a bicyclic diphosphate intermediate, such as kolavenyl diphosphate. biorxiv.orgbiorxiv.org

Following the action of the class II diTPS, a class I diTPS takes over. cas.cnbiorxiv.org These enzymes, which possess a conserved DDxxD motif, are responsible for ionizing the diphosphate group from the intermediate and catalyzing the subsequent skeletal rearrangements and/or deprotonation to form the foundational clerodane hydrocarbon skeleton, such as kolavenol (B1673748). cas.cnbeilstein-journals.orgbiorxiv.org In the Lamiaceae family, for instance, specific class I kolavenol synthases (KLS) have been identified that perform this exact function. biorxiv.orgbiorxiv.org The discovery of these class I clerodane synthases has been a significant step in elucidating the complete pathway, confirming that non-specific phosphatases are not required for this step as previously hypothesized. cas.cn

Once the core clerodane scaffold is formed, it undergoes a series of decorative modifications, primarily oxidation reactions catalyzed by cytochrome P450 enzymes. researchgate.netbeilstein-journals.org These P450s introduce hydroxyl groups and other functionalities, leading to the vast structural diversity observed in the clerodane family. biorxiv.org For example, enzymes like annonene synthase, hardwickiic acid synthase, and hautriwaic acid synthase have been identified as P450s that catalyze subsequent steps in the formation of furanoclerodanes in Salvia species. biorxiv.orgbiorxiv.org

Intermediate/EnzymeType/FamilyRole in Biosynthesis
Geranylgeranyl Pyrophosphate (GGPP)PrecursorUniversal C20 precursor for diterpenoid biosynthesis. cas.cn
Labdane DiphosphateIntermediateBicyclic intermediate formed from GGPP cyclization. mdpi.comresearchgate.net
Halimane IntermediateIntermediateTransient carbocation in the stepwise rearrangement to the clerodane skeleton. nih.gov
Kolavenyl DiphosphateIntermediateA specific bicyclic diphosphate intermediate in clerodane biosynthesis. biorxiv.org
Class II Diterpene Synthase (diTPS)EnzymeCatalyzes the initial cyclization of GGPP (e.g., KPS). beilstein-journals.orgbiorxiv.org
Class I Diterpene Synthase (diTPS)EnzymeCatalyzes rearrangement and formation of the core clerodane skeleton (e.g., KLS). beilstein-journals.orgbiorxiv.org
Cytochrome P450sEnzymeCatalyze oxidative decorations of the clerodane skeleton. researchgate.netbeilstein-journals.org

Chemoenzymatic and Biomimetic Synthesis Approaches for Diterpenoids

The structural complexity and numerous stereocenters of clerodane diterpenoids make their total chemical synthesis exceptionally challenging. beilstein-journals.org Consequently, chemoenzymatic and biomimetic approaches have emerged as powerful and attractive alternatives for the synthesis of these complex natural products. beilstein-journals.orgmdpi.comnih.gov These strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgmdpi.com

A common chemoenzymatic strategy involves using engineered microorganisms, such as Escherichia coli or yeast, to perform the initial complex cyclizations and produce the core diterpene skeleton. beilstein-journals.orgresearchgate.net By introducing the necessary biosynthetic genes (class I and class II diTPSs) into a microbial host, it is possible to produce significant quantities of a foundational diterpene scaffold, like terpentetriene, from simple feedstocks. beilstein-journals.orgresearchgate.net This biological step efficiently constructs the complex polycyclic and stereochemically dense core that is difficult to access through traditional organic synthesis. beilstein-journals.org

Once the core skeleton is produced via fermentation, it can be extracted and subjected to a variety of chemical transformations to complete the synthesis of the target molecule. beilstein-journals.org This "two-phase" or chemoenzymatic approach leverages the strengths of both biocatalysis for complex scaffold formation and chemical synthesis for subsequent functional group manipulations and modifications. beilstein-journals.org This integration of biological and chemical steps can significantly shorten synthetic routes, improve efficiency, and enable access to a wider range of natural product analogs for biological evaluation. nih.govrsc.org Such methods provide a promising blueprint for the sustainable production of high-value diterpenoids, including clerodanes. beilstein-journals.orgresearchgate.net

Chemical Synthesis and Structural Modifications of Clerodane Diterpenes

Total Synthesis Strategies for Clerodane Scaffolds

The construction of the clerodane diterpene core, characterized by a decalin ring system with multiple contiguous stereocenters, is a central challenge in their total synthesis. thieme-connect.com Chemists have developed several key strategies to assemble this scaffold with high stereocontrol. thieme-connect.comresearchgate.net

Common approaches often begin with readily available starting materials, such as cyclohexane (B81311) derivatives or naphthalene (B1677914) derivatives, and employ powerful ring-forming reactions. thieme-connect.com One of the most prevalent strategies involves the use of the Wieland-Miescher ketone and its analogs, which provide a pre-built bicyclic system that can be elaborated to form either cis- or trans-fused decalins. thieme-connect.comnih.gov

Key synthetic strategies include:

Diastereoface-Selective Reactions: These reactions proceed on a rigid, pre-existing ring system, where the facial bias of the structure directs the approach of reagents to create new stereocenters with high selectivity. thieme-connect.com

Diastereoselective Cyclizations: This strategy involves the cyclization of an acyclic or less complex precursor in a way that the formation of the decalin ring itself sets the desired stereochemistry. thieme-connect.com An example is the inverse-electron-demand Diels–Alder (IEDDA) reaction, which has been used to construct densely functionalized cis-decalin scaffolds with excellent stereoselectivity. rsc.org

Convergent Fragment Coupling: This modern approach involves the synthesis of two complex fragments of the molecule separately, which are then joined together late in the synthesis. acs.org A notable example is the coupling of a trans-decalin tertiary radical with a vinylfuran-2-one fragment, a method that disconnects the target structure at a quaternary carbon stereocenter. acs.org This strategy has enabled short, enantioselective total syntheses of trans-clerodane diterpenoids. acs.org

Intramolecular Diels-Alder Reactions: In some syntheses, an intramolecular Diels-Alder reaction of a suitably designed tetraene has been employed to construct the bridged bicyclo[2.2.2]octane ring system found in certain related diterpenoids. researchgate.net

These strategies are often complemented by biosynthetic insights, where chemists mimic nature's approach to constructing complex skeletons. nih.gov The choice of strategy depends on the specific stereochemistry of the target clerodane, such as the cis or trans fusion of the decalin rings. thieme-connect.comresearchgate.net

Table 1: Key Strategies in Clerodane Scaffold Synthesis

Strategy Key Features Example Application Reference
Diastereoface-Selective Reactions Utilizes a rigid existing ring to control stereochemistry of new additions. Syntheses starting from Wieland-Miescher ketone analogs. thieme-connect.com
Diastereoselective Cyclizations Formation of the decalin ring establishes the stereocenters. Asymmetric inverse-electron-demand Diels–Alder (IEDDA) reactions for cis-decalin systems. rsc.org
Convergent Fragment Coupling Unites two complex fragments late in the synthesis, often at a quaternary center. Coupling of a trans-decalin tertiary radical with a vinylfuran-2-one. acs.org
Intramolecular Diels-Alder Forms multiple rings and stereocenters in a single step from a linear precursor. Construction of kaurene skeletons. researchgate.net

Synthetic Methodologies for Introducing Specific Side Chains (e.g., 3-methyl-2Z,4-pentadienyl)

The side chain at the C-9 position of the clerodane scaffold is crucial for the biological activity of many compounds, including Caseargrewiin D, which features a (2Z)-3-methylpenta-2,4-dienyl group. marquette.edunih.gov The stereoselective introduction of this specific Z-configured dienyl functionality presents a significant synthetic challenge.

A developed methodology for the late-stage introduction of this side chain utilizes organometallic chemistry. marquette.edu The key reagent is the (3-methylpentadienyl)iron(1+) cation. The synthetic sequence involves:

Nucleophilic Attack: A suitable nucleophile, such as an enolate derived from a decalin-based precursor, attacks the (3-methylpentadienyl)iron(1+) cation complex. This addition creates the carbon-carbon bond between the clerodane core and the side chain. marquette.edu

Oxidative Decomplexation: Following the coupling, the iron metal is removed from the newly installed side chain through an oxidative process. This releases the free 3-methyl-2Z,4-pentadienyl side chain, yielding the final product. marquette.edu

This method was successfully applied to the synthesis of a nor-diterpene related to the proposed structure of heteroscyphic acid A. marquette.edu The Z-configuration of the newly formed double bond was confirmed by NMR spectroscopy, demonstrating the utility of this approach for accessing specific side-chain geometries that are otherwise difficult to obtain. marquette.edu

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding which parts of a complex molecule like a clerodane diterpene are responsible for its biological effects. These studies involve the synthesis of a series of analogs, where specific parts of the molecule are systematically modified, and the resulting compounds are tested for activity. nih.govrsc.org This process helps to identify the pharmacophore—the essential features required for bioactivity—and can lead to the development of simplified analogs with improved properties. nih.govsci-hub.se

For clerodane diterpenes, SAR studies have focused on several key structural motifs:

The γ-Hydroxy Butenolide Motif: This feature is present in many biologically active diterpenes. Analogs have been synthesized where this hydroxyl group is removed to assess its importance. For instance, the reduction of 12(S),16ε-dihydroxycleroda-3,13-dien-15,16-olide with sodium borohydride (B1222165) yielded the corresponding deoxybutenolide. nih.gov

The C-12 Hydroxyl Group: The presence and stereochemistry of substituents on the decalin core are often critical. The C-12 deoxy analog of the aforementioned clerodane was also synthesized to probe the role of this specific hydroxyl group. nih.gov

The Side Chain: Modifications to the side chain at C-9 are common to explore its role in binding to biological targets.

These derivatization efforts provide crucial information for simplifying the natural product scaffold, which is a key goal if the compound is to be developed further. nih.govnih.gov The generation of focused libraries of synthetic analogs is a powerful tool for these investigations. rsc.org

Table 2: Examples of Clerodane Derivatization for SAR Studies

Parent Compound Modification Purpose of Analog Reference
12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide Removal of the C-16 butenolide hydroxyl group. To assess the importance of the γ-hydroxy butenolide motif for activity. nih.gov
12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide Removal of the C-12 hydroxyl group. To evaluate the contribution of the C-12 hydroxyl to biological activity. nih.gov
Salvinorin A Modification of the C-2 acetate (B1210297) and C-4 furan (B31954) ring. To explore the pharmacophore at opioid receptors. nih.gov

Regio- and Stereoselective Synthesis Methodologies for Complex Diterpenoids

The synthesis of complex diterpenoids like this compound demands precise control over both the placement of functional groups (regioselectivity) and their three-dimensional orientation (stereoselectivity). thieme-connect.comnih.gov Modern organic synthesis has produced a powerful toolkit of reactions that achieve this control, enabling the construction of intricate polycyclic and highly oxygenated structures.

Key methodologies include:

Substrate-Controlled Reactions: These methods leverage the inherent stereochemistry of the molecule being synthesized. For example, the stereoselective synthesis of steviol-based diterpene aminoalcohols was achieved using the natural product as a chiral starting material, where subsequent reactions were directed by the existing stereocenters. mdpi.commdpi.com

Catalytic Asymmetric Reactions: The use of chiral catalysts allows for the creation of specific enantiomers of a molecule from achiral or racemic precursors. An ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction, for example, was used to construct a cis-decalin intermediate with five continuous stereocenters in excellent yield and stereoselectivity. rsc.org

Reductive Cyclizations: Reactions mediated by agents like samarium(II) iodide (SmI₂) can be used to form rings and install functional groups with high stereocontrol. This "umpolung" tactic was used to generate γ-hydroxyketone motifs in the total syntheses of several ent-kauranoid diterpenes. nih.gov

Directed C-H Functionalization: These reactions allow for the installation of functional groups at specific C-H bonds, which are typically unreactive. This strategy is highly valuable for late-stage modification of complex skeletons, mimicking biosynthetic oxidation processes. chinesechemsoc.org

Regiocontrolled Ring Expansion: In some cases, a key ring of the target molecule can be constructed through a regioselective ring expansion of a more easily accessible precursor. A late-stage regioselective phenol-to-tropone ring expansion was developed to convert benzenoid diterpenoids to their troponoid congeners. acs.org

These advanced methodologies are crucial for overcoming the immense challenges posed by the structural complexity of diterpenoids, allowing chemists to synthesize these molecules efficiently and with a high degree of precision. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Caseargrewiin D and Analogs

Interaction with Cellular Signaling Pathways

Calcium signaling is a critical component of various physiological processes, including cell division and muscle contraction. nih.gov Dysregulation of calcium levels has been implicated in a range of diseases. nih.gov The modulation of intracellular calcium concentration can be a key mechanism through which compounds exert their cellular effects. endocrine-abstracts.org While the direct effects of Caseargrewiin D on specific calcium channels and transporters have not been extensively detailed in the available literature, the modulation of calcium signaling pathways remains a plausible mechanism of action given its described biological activities. Alterations in intracellular calcium can influence numerous downstream signaling cascades, including those involved in apoptosis and cell cycle regulation. mdpi.comfrontiersin.org

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. maplespub.comresearchgate.net The p38 MAPK pathway, in particular, is responsive to stress stimuli and is involved in inflammation and cell death. wikipedia.org

Studies have shown interplay between different signaling pathways, such as the AKT and p38 MAPK pathways. For instance, in certain cellular contexts, the activation of AKT can lead to the inhibition of the pro-apoptotic p38 MAPK signaling. nih.gov Conversely, inhibition of the AKT pathway can result in increased p38 MAPK phosphorylation. nih.gov The p38 MAPK pathway itself is involved in the adaptation of skeletal muscle to exercise by influencing glucose metabolism and mitochondrial biogenesis. mdpi.com Given the role of MAPK pathways in cell fate decisions, it is conceivable that this compound could exert its effects by modulating the activity of key kinases like AKT and p38, thereby influencing cell survival and apoptosis.

Table 1: Overview of MAPK Pathway Components and Their Functions

Kinase Activating Stimuli Key Functions
p38 MAPK Cellular stress (e.g., osmotic shock, inflammatory cytokines, UV light) wikipedia.org Cell differentiation, apoptosis, autophagy wikipedia.org
AKT Growth factors Cell survival, proliferation, inhibition of apoptosis nih.gov

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govjarvm.com Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.govnih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov

Dual inhibitors of both COX and 5-LOX are being explored as potentially safer anti-inflammatory agents, as they may offer a broader spectrum of anti-inflammatory effects with fewer side effects compared to traditional NSAIDs or selective COX-2 inhibitors. nih.govnih.gov Some natural compounds, such as flavonoids, have been shown to act as dual inhibitors of COX and 5-LOX. jarvm.com The potential of this compound to inhibit these pathways could contribute to its reported biological activities, although specific inhibitory data against COX and LOX enzymes for this compound is not detailed in the provided search results.

MAPK Pathway Modulation (e.g., AKT, p38)

Cell Cycle Regulation and Apoptosis Induction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. pressbooks.pub It is composed of four main phases: G1, S, G2, and M. Progression through the cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). pressbooks.pub Checkpoints exist to halt the cell cycle in response to DNA damage, allowing for repair before proceeding. pressbooks.pub

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and maintaining tissue homeostasis. slideshare.netnih.gov There is a well-established link between the cell cycle and apoptosis, with many regulatory proteins shared between the two processes. nih.govnih.gov For example, the tumor suppressor protein p53 can halt the cell cycle in response to DNA damage and, if the damage is irreparable, can trigger apoptosis. pressbooks.pub The dysregulation of cell cycle progression and the evasion of apoptosis are hallmarks of cancer. nih.gov The ability of a compound to modulate the cell cycle and induce apoptosis is a key area of investigation in cancer research.

Effects on Angiogenesis Pathways (In Vitro/In Vivo)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development and wound healing. kolaido.comnih.gov However, it is also a critical process in pathological conditions such as cancer, where tumors induce the growth of new blood vessels to supply nutrients and oxygen. kolaido.com The process of angiogenesis is regulated by a variety of signaling pathways, with vascular endothelial growth factor (VEGF) being a key pro-angiogenic factor. frontiersin.org

In vitro and in vivo assays are used to assess the pro- or anti-angiogenic potential of compounds. kolaido.com Common in vitro assays include the endothelial cell tube formation assay, which measures the ability of endothelial cells to form capillary-like structures. nih.gov In vivo models, such as the chick chorioallantoic membrane (CAM) assay, provide a more complex biological environment to study angiogenesis. kolaido.com The development of therapeutic agents that can inhibit angiogenesis is a major focus in cancer therapy. plos.org The ability to promote angiogenesis is also being explored for tissue regeneration applications. mdpi.com

Table 2: Common Angiogenesis Assays

Assay Type Example Assays Purpose
In Vitro Endothelial Tube Formation Assay, Spheroid Sprouting Assay kolaido.comnih.gov To assess the direct effect of compounds on endothelial cell behavior, such as migration and tube formation. nih.gov
In Vivo Chick Chorioallantoic Membrane (CAM) Assay, Matrigel Plug Assay kolaido.com To evaluate the overall angiogenic response in a living system, incorporating the complexity of the tissue microenvironment. kolaido.com

Modulation of Gene Expression Profiles (e.g., Virulence Genes in Microorganisms)

The expression of genes, including those responsible for the virulence of microorganisms, can be influenced by various environmental and chemical factors. inrs.canih.gov In bacteria, quorum sensing is a cell-density dependent communication system that regulates the expression of many virulence genes. sci-hub.se

Studies have shown that certain compounds can modulate the expression of bacterial virulence genes. researchgate.net For instance, subinhibitory concentrations of some antibiotics have been observed to alter the expression of virulence factors in Staphylococcus aureus. nih.gov Furthermore, the nutritional environment, particularly the presence of specific carbohydrates, can dictate the expression of quorum sensing-associated virulence genes in pathogenic bacteria. sci-hub.se This modulation of gene expression can impact the ability of microorganisms to cause disease. researchgate.net The investigation of how compounds like this compound affect the gene expression profiles of microorganisms could reveal novel mechanisms for controlling microbial pathogenicity.

Subcellular Localization and Organelle Targeting

The specific subcellular localization and organelle targeting mechanisms of this compound have not been detailed in available scientific literature. While the compound has been identified as a diterpenoid from the bark of Casearia grewiifolia with potential antimalarial and antimycobacterial properties, studies pinpointing its accumulation in or interaction with specific cellular organelles such as mitochondria, the endoplasmic reticulum, or the nucleus are not described in the current body of research. nih.gov

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. The process of organelle targeting is generally dictated by specific signals within a molecule's structure that allow it to be recognized and transported to a particular cellular compartment. embopress.orgrsc.org For many molecules, this involves interaction with protein transporters or passive diffusion and accumulation based on physicochemical properties. embopress.org In the context of potential therapeutic agents like this compound, identifying the target organelle is a key step in understanding its biological activity and potential off-target effects. Further research is required to investigate the intracellular trafficking and final destination of this compound to fully comprehend its molecular mechanism.

In Vitro Metabolism Characterization in Human Liver Microsomes (e.g., Caseargrewiin F)

While specific metabolism data for this compound is not available, detailed in vitro studies have been conducted on its analog, Caseargrewiin F, using human liver microsomes (HLM). researchgate.netthieme-connect.comthieme-connect.comnih.gov These studies provide critical insights into the metabolic fate of this class of clerodane diterpenes.

Instead, the metabolic depletion of Caseargrewiin F was significantly inhibited by sodium fluoride (B91410) (NaF), a known esterase inhibitor. researchgate.netthieme-connect.comnih.gov This indicates that the primary metabolic pathway for Caseargrewiin F in human liver microsomes is hydrolysis, catalyzed by hepatic esterases. thieme-connect.com This metabolic profile is similar to that of another related compound, Casearin X, which is also a substrate for hepatic microsomal esterases. thieme-connect.com

The kinetic parameters of Caseargrewiin F metabolism in HLM have been determined and follow the Michaelis-Menten model. researchgate.netthieme-connect.com These findings suggest that Caseargrewiin F has a high hepatic extraction ratio, which, combined with its rapid degradation in simulated gastric fluid, points towards low oral bioavailability. researchgate.netthieme-connect.comnih.gov

Table 1: In Vitro Metabolism of Caseargrewiin F in Human Liver Microsomes

ParameterValueDescriptionReference
Metabolic Pathway Esterase-mediated hydrolysisThe primary route of metabolism is through the action of esterase enzymes. researchgate.netthieme-connect.comthieme-connect.com
CYP450 Involvement Not mediated by CYP enzymesMetabolism does not rely on the cytochrome P-450 system. thieme-connect.comnih.gov
KM (Michaelis-Menten constant) 66.4 µMRepresents the substrate concentration at which the reaction rate is half of Vmax. researchgate.netthieme-connect.comnih.gov
Vmax (Maximum reaction velocity) 648 nmol/min/mg of proteinThe maximum rate of the enzymatic reaction. researchgate.netthieme-connect.comnih.gov
Hepatic Extraction Ratio HighSuggests efficient clearance of the compound by the liver. researchgate.netthieme-connect.comnih.gov

Structure Activity Relationship Sar Studies of Caseargrewiin D and Clerodane Diterpenes

Identification of Key Structural Features for Biological Potency

The biological potency of clerodane diterpenes is intrinsically linked to specific structural characteristics within their bicyclic framework. SAR studies have consistently highlighted the importance of both the decalin core and the nature of the side chain at the C-9 position.

A common feature among biologically active clerodanes is the neo-clerodane skeleton, which typically possesses a trans-fused decalin ring system. The integrity and conformation of this core structure are foundational to their activity. However, the side chain at C-9 is arguably the most critical determinant of potency. For many biological activities, such as insect antifeedant properties, the side chain must contain an oxygenated ring system. A furofuran structure is often associated with strong activity, while furan (B31954) and butenolide side chains are also prevalent in potent compounds. The saturation of these unsaturated moieties, for instance through hydrogenation, generally leads to a significant decrease in biological potency.

For a high level of activity, it is crucial that both the specific decalin skeleton and the functionalized side chain are present simultaneously. Furthermore, studies have shown that the spatial orientation of these two key fragments is more influential than hydrophobic factors. For cytotoxicity, some potent clerodanes feature an unsaturated open side chain at C-9, as opposed to the more common furanyl ethyl side chain. The presence of a lactone ring is another recurring motif found in many biologically active clerodane natural products.

Key structural requirements for the antifeedant activity of clerodane diterpenes have been identified through various studies. These indispensable features include:

A furan ring located in the side chain.

An α,β-unsaturated carbonyl group or a spiro-epoxide group.

Influence of Functional Groups and Substituents on Activity

The type, position, and orientation of various functional groups and substituents on the clerodane scaffold significantly modulate biological activity. While no single functional group on the decalin rings is considered universally essential, subtle modifications can drastically alter potency.

Epoxide rings are a common feature of neo-clerodane diterpenoids, frequently found at the C-4/C-18 or C-3/C-4 positions. The presence and positioning of hydroxyl and acetate (B1210297) groups also play a pivotal role. For instance, the introduction of a hydroxyl group at C-6 has been shown to enhance cytotoxic activity in certain clerodanes. Conversely, other potent cytotoxic compounds, such as casearin X and caseargrewiin F, are distinguished by the absence of an oxygenated group at the C-7 position, suggesting that the steric bulk at the C-6 position can be a significant factor influencing activity.

A comprehensive review of clerodanes with cytotoxic activity revealed that a high percentage possess specific functional groups: 58% have at least one acetate group, 49% contain a lactone ring, and 47% feature a hydroxyl group. Similarly, for clerodanes exhibiting anti-inflammatory properties, 69% contain a lactone ring, 50% have a furan ring, and 45% include a hydroxyl group. These findings underscore the importance of oxygen-containing functional groups in conferring biological effects.

Stereochemical Impact on Bioactivity (e.g., Absolute Configuration)

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the bioactivity of clerodane diterpenes. This includes the fusion of the decalin rings, the relative orientation of substituents, and the absolute configuration of the entire molecule.

Clerodane diterpenes are categorized into four main types based on the stereochemistry at the decalin ring junction (C-5/C-10) and the relative configuration of the substituents at C-8 and C-9: trans-cis (TC), trans-trans (TT), cis-cis (CC), and cis-trans (CT). The majority of naturally occurring clerodanes, approximately 75%, feature a trans-fused ring system. Furthermore, most potent clerodanes belong to the neo-clerodane class, characterized by a cis relationship between the C-17 and C-20 methyl groups at positions C-8 and C-9, respectively.

The absolute configuration, designated as neo- or its enantiomeric form, ent-neo, is crucial and can lead to different biological activities. For example, diterpenes isolated from the marine sponge Raspailia possess an unusual cis ring fusion and a trans relationship between the C-8 and C-9 methyl groups, and they exhibit distinct antiproliferative activity profiles. Ultimately, the specific spatial arrangement of key structural features is a paramount determinant of biological response, often outweighing other physicochemical properties.

Computational Chemistry in SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the SAR of clerodane diterpenes, providing insights that are difficult to obtain through experimental methods alone. Techniques such as conformational analysis, molecular docking, and the calculation of Molecular Electrostatic Potentials (MEPs) are frequently employed.

These computational approaches have reinforced the observation that stereoelectronic factors are more critical for bioactivity than hydrophobicity. For example, a conformational study focusing on antifeedant activity determined an optimal interatomic distance between the furan ring on the side chain and the α,β-unsaturated carbonyl group on the decalin core. This optimal distance was calculated to be in the range of 9.5 to 10.5 Å, highlighting the precise three-dimensional arrangement required for interaction with a biological receptor.

Molecular docking and simulation studies have been instrumental in identifying how these compounds interact with specific protein targets. In a study on xanthine (B1682287) oxidase (XO) inhibitors, docking simulations revealed that potent clerodane diterpenes form hydrogen bonds with key amino acid residues, such as Glu 802, within the enzyme's active site. Furthermore, computational target prediction servers are now being used to screen clerodane structures against databases of known proteins to identify potential new biological activities.

Advanced Analytical Methodologies for Caseargrewiin D Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and quantifying Caseargrewiin D from complex natural extracts. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the principal techniques utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC-PDA)

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is a robust and widely used method for the analysis of clerodane diterpenes like this compound. researchgate.netresearchgate.net This technique allows for both the separation of the compound from a mixture and its quantification. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. The characteristic UV absorbance for this class of compounds, including the closely related Caseargrewiin F, is typically observed between 231 and 236 nm. researchgate.netresearchgate.net

Method development for clerodane diterpenes often involves reversed-phase chromatography, utilizing a C18 stationary phase. researchgate.netejgm.co.uk A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol (B129727), and water is commonly employed to achieve optimal separation of the various components in an extract. researchgate.netejgm.co.uk For instance, a method for analyzing Caseargrewiin F used a gradient of methanol:acetonitrile:water, demonstrating the complexity required to resolve these compounds. researchgate.net

Table 1: Example HPLC-PDA Method Parameters for Analysis of Related Clerodane Diterpenes

Parameter Condition Source
Column C18 (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of Methanol, Acetonitrile, Water researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection PDA at 235 nm researchgate.net
Injection Volume 20 µL researchgate.net

The reliability of quantitative data from HPLC-PDA hinges on thorough method validation, which assesses parameters like linearity, accuracy, precision, and robustness. ejgm.co.ukijcce.ac.ir

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. researchgate.neteag.com This is achieved by using columns with smaller particle sizes (typically under 2 µm), which necessitates higher operating pressures. eag.com The enhanced efficiency of UHPLC allows for better separation of structurally similar diterpenes within a shorter timeframe. researchgate.net

In the context of clerodane diterpenoid research, UHPLC is often coupled with mass spectrometry (UHPLC-MS) to provide a high-throughput, sensitive, and selective analytical platform. mdpi.com This combination is invaluable for the quality control of plant extracts containing these compounds. mdpi.com A UHPLC-MS method developed for the analysis of nine clerodane diterpenoids from Croton crassifolius required only 12 minutes for quantification, showcasing the technique's efficiency. mdpi.com The advantages of UHPLC over HPLC include not only speed but also reduced solvent consumption and improved peak resolution. researchgate.netresearchgate.net

Table 2: Comparison of Typical HPLC and UHPLC Characteristics

Feature Conventional HPLC UHPLC Source
Particle Size 3-5 µm < 2 µm eag.com
Operating Pressure Up to 40 MPa (6,000 psi) Up to 100 MPa (15,000 psi) or higher eag.com
Analysis Time Longer Shorter researchgate.net
Resolution Good Higher eag.com
Solvent Consumption Higher Lower researchgate.net

The transition from HPLC to UHPLC methods can significantly enhance laboratory workflow and productivity in the study of natural products like this compound. usp.org

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization and identification of this compound and its metabolites. ijpras.com Its high sensitivity and ability to determine the mass-to-charge ratio of molecules provide definitive evidence for molecular formulas and fragmentation patterns. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry, particularly when coupled with liquid chromatography (LC-QTOF-MS/MS), is a powerful technique for analyzing clerodane diterpenes. researchgate.netsemanticscholar.org This high-resolution mass spectrometry (HRMS) approach provides accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its metabolites. ijpras.com

In studies of related compounds like casearin B and caseargrewiin F, UHPLC-QTOF-MS/MS has been successfully used for their identification. researchgate.netscispace.com The methodology involves ionizing the compounds, selecting a specific precursor ion with the quadrupole, fragmenting it, and then analyzing the resulting product ions with the high-resolution TOF analyzer. semanticscholar.org This MS/MS capability allows researchers to piece together the structure of the molecule by examining its fragmentation pathway. mdpi.com This approach is fundamental in metabolite profiling studies, where the goal is to identify the biotransformation products of a drug or natural compound in a biological system. ijpras.commdpi.com

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, UV-Vis)

While chromatography and mass spectrometry are vital for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the complete structural elucidation of complex molecules like this compound.

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. weebly.com For clerodane diterpenoids, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are required. nih.govmdpi.com

¹H NMR: Provides information about the proton environments and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. weebly.com

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the complete carbon skeleton and positioning functional groups. nih.govresearchgate.net

The structure of new clerodane diterpenoids has been successfully established using this comprehensive suite of NMR experiments. nih.govmdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, such as conjugated systems. sci-hub.seuu.nl Clerodane diterpenes like the casearins exhibit a characteristic maximum absorbance (λmax) in the UV region, typically around 231-236 nm, which corresponds to the conjugated diene system present in their structure. researchgate.netresearchgate.net This technique is often used in conjunction with HPLC (as a PDA detector) for initial detection and quantification. sci-hub.se

Method Development, Qualification, and Validation Protocols in Research

The development and validation of analytical methods are critical to ensure that the data generated in the research of this compound is reliable, reproducible, and accurate. ijcrt.orgjddtonline.info These processes are typically performed in accordance with guidelines from the International Conference on Harmonisation (ICH). ejgm.co.uk

Method development is the process of optimizing the various parameters of an analytical technique to achieve the desired performance. jddtonline.info For an HPLC method, this includes selecting the appropriate column, mobile phase composition, flow rate, and detector settings to ensure adequate separation (resolution) of the analyte from other components. jddtonline.infonih.gov

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. ijcrt.org Validation involves evaluating several key performance parameters: ejgm.co.ukmdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

These validation protocols are essential for any quantitative analysis of this compound, ensuring the integrity of research findings. mdpi.comthieme-connect.com

Stability Studies in Biological and Simulated Physiological Matrices (e.g., Caseargrewiin F)

Research on Caseargrewiin F has demonstrated its susceptibility to degradation under conditions mimicking the gastrointestinal tract and in plasma. thieme-connect.comnih.govthieme-connect.comresearchgate.net In vitro assessments of Caseargrewiin F's stability have been conducted in simulated gastric fluid (SGF), Hank's buffer (pH 7.4), and TRIS buffer (pH 8.8). thieme-connect.com

Detailed findings from these studies indicate that both Caseargrewiin F and the related compound Casearin B undergo rapid degradation in simulated gastric fluid (SGF) at a pH of 1.2. thieme-connect.comthieme-connect.com This suggests that these compounds would likely experience extensive degradation in the acidic environment of the stomach. thieme-connect.comnih.govresearchgate.net Caseargrewiin F, in particular, was found to be more susceptible to this acid-catalyzed degradation than Casearin B. thieme-connect.comthieme-connect.com The probable mechanism for this degradation is the hydrolysis of the ester groups present in the molecules. thieme-connect.comthieme-connect.com

At a physiological plasma pH of 7.4, as simulated by Hank's buffer, chemical degradation of Caseargrewiin F was also observed, which could lead to a reduction in its plasma concentration levels. thieme-connect.comthieme-connect.com Further chemical degradation was noted at a pH of 8.8 in TRIS buffer, although this was less intense compared to the degradation at pH 1.2. thieme-connect.comthieme-connect.com

The following interactive data table summarizes the stability findings for Caseargrewiin F in various simulated physiological matrices.

Table 1: Stability of Caseargrewiin F in Simulated Physiological Matrices

MatrixpHObservationImplicationReference
Simulated Gastric Fluid (SGF)1.2Rapid degradationExtensive degradation in the stomach is likely. thieme-connect.comthieme-connect.com
Hank's Buffer7.4Chemical degradation observedReduced plasma concentration may occur due to instability at physiological pH. thieme-connect.comthieme-connect.com
TRIS Buffer8.8Chemical degradation observed (less intense than at pH 1.2)Susceptible to degradation in slightly alkaline environments, such as the intestinal lumen. thieme-connect.comthieme-connect.com
Human Plasma~7.4Degradation inhibited by esterase inhibitorsMetabolism is likely mediated by esterase enzymes. thieme-connect.comnih.govthieme-connect.com

These findings collectively suggest that clerodane diterpenes like Caseargrewiin F, and by extension likely this compound, exhibit limited stability in environments that mimic the gastrointestinal tract and plasma. thieme-connect.comnih.govresearchgate.net The rapid degradation in acidic conditions and susceptibility to esterase-mediated hydrolysis are key factors that would influence their bioavailability. thieme-connect.comthieme-connect.com

Future Research Directions and Prospects for Caseargrewiin D

Exploration of Undiscovered Biological Activities

While the antimalarial and antimycobacterial activities of Caseargrewiin D are established, the broader bioactivity profile remains largely unexplored. Current time information in Bangalore, IN.nih.gov The clerodane diterpene class, to which this compound belongs, is a wellspring of pharmacological activities. nih.gov Compounds from this class, often isolated from the Casearia genus, have demonstrated a wide array of effects including cytotoxic, antitumor, anti-inflammatory, antiulcer, and immunomodulatory actions. scielo.brmdpi.commdpi.comnih.gov

Future research should, therefore, involve systematic screening of this compound against a diverse panel of biological targets. High-throughput screening assays could efficiently probe its potential as an anticancer agent against various human tumor cell lines, a known strength of related compounds like Casearin X and Caseargrewiin F. nih.govfrontiersin.org Investigations into its anti-inflammatory potential are also warranted, as related casearins have shown activity in animal models of inflammation. researchgate.net Furthermore, given that clerodane diterpenes are well-known for their insect antifeedant properties, exploring the potential of this compound in agriculture as a natural pesticide could open new avenues for its application. nih.govrsc.org

Table 1: Known Biological Activities of Select Clerodane Diterpenes and Potential Areas for this compound Exploration

Biological Activity Known Active Clerodanes (Examples) Potential Research Area for this compound
Antitumor/Cytotoxic Casearin X, Caseargrewiin F, Casearupestrins Screening against a panel of human cancer cell lines (e.g., leukemia, melanoma, colon, glioblastoma). frontiersin.org
Anti-inflammatory Casearin B, Caseargrewiin F In vivo and in vitro models of inflammation (e.g., carrageenan-induced paw edema, nitric oxide production). researchgate.net
Immunomodulatory Tinosinesides (Clerodane glucosides) Assays for effects on lymphocyte proliferation and differentiation. nih.gov
Antiulcer Casearins B, D, O, X; Caseargrewiin F Evaluation in animal models of gastric ulcers. scielo.br
Insect Antifeedant Various clerodanes from Lamiaceae Testing against economically important agricultural pests. nih.gov

| Antiviral | Clerodanes from Casearia crassifolius | Screening against a range of viral pathogens. researchgate.net |

Development of Novel Synthetic Routes and Analogues

The structural complexity of this compound presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the literature. However, progress in the synthesis of structurally related terpenoids provides a foundation for future work. For instance, a synthetic route for a terpene containing the characteristic 3-methyl-2Z,4-pentadien-1-yl side chain of this compound has been developed, utilizing an organoiron complex for the late-stage introduction of this functionality. marquette.edunih.gov This advanced methodology could be adapted for the total synthesis of this compound.

The development of an efficient and scalable total synthesis is a critical goal. It would not only confirm the absolute stereochemistry of the natural product but also enable the production of significant quantities for extensive biological evaluation. rsc.org More importantly, a robust synthetic route would facilitate the creation of a library of structural analogues. beilstein-journals.orgmdpi.com By systematically modifying the core structure—such as the decalin ring system, the side chain, and the acetate (B1210297) ester groups—chemists can generate novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov

Advanced Mechanistic Investigations

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Currently, specific mechanistic data for this compound is scarce. However, studies on closely related clerodane diterpenes offer valuable starting points for investigation.

For example, the cytotoxic effects of Casearin X have been linked to the induction of apoptosis via the activation of caspases. nih.govrsc.org Another related compound, Casearin J, induces cell death by inhibiting the sarcoendoplasmatic reticulum calcium ATPase (SERCA) pump, which leads to oxidative stress and apoptosis. science.gov The anti-inflammatory action of other casearins may be linked to the inhibition of phospholipase A2 or the reduction of nitric oxide production. scielo.brresearchgate.net

Future mechanistic studies on this compound should investigate these established pathways. Key research questions include:

Does this compound induce apoptosis in target cells? If so, which specific caspase pathways (intrinsic or extrinsic) are involved?

Does it interact with specific cellular targets like the SERCA pump or other key enzymes in inflammatory pathways?

What are its effects on gene and protein expression in pathogenic organisms like Plasmodium falciparum or Mycobacterium tuberculosis?

Answering these questions using modern biochemical and molecular biology techniques will provide a detailed understanding of its mechanism of action and help identify potential biomarkers for its activity.

Potential for Derivatization in Lead Compound Optimization Research

Derivatization, or the chemical modification of a lead compound, is a cornerstone of drug discovery, aimed at improving efficacy, selectivity, and pharmacokinetic properties. nih.govdanaher.com The structure of this compound offers several functional groups that are amenable to chemical modification, including hydroxyl and acetate ester moieties. Current time information in Bangalore, IN.

Structure-activity relationship (SAR) studies on related clerodane diterpenes have already demonstrated the importance of specific functional groups. For instance, the acetylation of certain hydroxyl groups in casearupestrins, compounds related to this compound, led to a marked decrease in cytotoxicity, highlighting the critical role of these free hydroxyls for bioactivity. frontiersin.org Similarly, studies on Casearin B and Caseargrewiin F noted that their degradation, likely through hydrolysis of ester groups, is a key factor in their stability and bioavailability. thieme-connect.com

Future derivatization strategies for this compound could include:

Modification of Ester Groups: Replacing the acetate groups with other esters of varying chain lengths and electronic properties to probe their role in target binding and cell permeability.

Modification of the Hydroxyl Group: Esterification or etherification of the free hydroxyl group to assess its importance for activity and to potentially modulate solubility and metabolic stability.

These targeted modifications will generate crucial SAR data, guiding the rational design of second-generation analogues with optimized therapeutic potential. nih.govmjcce.org.mk

Ecological and Chemotaxonomic Significance of this compound

This compound is a natural product of Casearia grewiifolia. nih.gov The broader class of clerodane diterpenes are considered important chemotaxonomic markers for the Casearia genus. unesp.brthieme-connect.com The distinct profiles of secondary metabolites, particularly the presence or absence of specific clerodanes versus other compound classes like flavonoids, have been used to differentiate between varieties of Casearia species, such as C. sylvestris. unesp.br Further investigation into the distribution of this compound and related compounds across other Casearia species could refine the chemotaxonomic understanding of this large and medicinally important genus. researchgate.net

From an ecological perspective, secondary metabolites play a crucial role in plant defense. The most widely reported ecological function of clerodane diterpenes is their potent insect antifeedant activity. nih.govrsc.org This suggests that this compound likely serves as a defensive chemical for C. grewiifolia, protecting it from herbivorous insects. Future ecological research could directly test this hypothesis by conducting feeding assays with relevant insect species. Understanding the ecological role of this compound not only provides insight into the chemical ecology of tropical plants but may also guide the development of environmentally benign natural pesticides. repec.org

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles for process optimization. Use PAT (process analytical technology) tools (e.g., in-line FTIR) to monitor reaction intermediates. Characterize final products with orthogonal techniques (HPLC, DSC for crystallinity) and adhere to ICH stability testing guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.